molecular formula C7H18ClN3O2S B2562697 N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride CAS No. 1029989-25-0

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride

Cat. No.: B2562697
CAS No.: 1029989-25-0
M. Wt: 243.75
InChI Key: IKGRULXJLHFPBU-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpiperazine-1-sulfonamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a piperazine sulfonamide derivative, this class of compounds is extensively investigated for its potential as a key intermediate or building block in the synthesis of more complex molecules. Piperazine sulfonamides are frequently explored in drug discovery for their ability to interact with biological targets, and related compounds have been studied for their role as inhibitors of the NLRP3 inflammasome, a complex implicated in a wide range of inflammatory diseases . The structural motif of a sulfonamide group attached to a substituted piperazine ring is common in the development of novel therapeutic agents, and the specific methylation pattern on this compound makes it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this and similar compounds to develop potential treatments for conditions such as autoimmune disorders, central nervous system diseases, and various cancers, where modulating inflammatory pathways is a key therapeutic strategy . The compound is provided as the hydrochloride salt to enhance its stability and solubility in various research applications. This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N,4-trimethylpiperazine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-8(2)13(11,12)10-6-4-9(3)5-7-10;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXPZYDFVBVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride typically involves the reaction of piperazine with methylating agents and sulfonamide derivatives. One common method includes the methylation of piperazine followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial production process also includes rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities among piperazine derivatives:

Compound Name Substituents on Piperazine Ring Functional Groups Molecular Weight (g/mol) Key Features
N,N,4-Trimethylpiperazine-1-sulfonamide HCl N-Me, N'-Me, 4-Me Sulfonamide ~285.8* Enhanced solubility (HCl salt), potential CNS activity
1,2,2-Trimethylpiperazine HCl (CAS 1312784-54-5) 1-Me, 2-Me, 2-Me None 182.7 Simple methyl substitution; lacks sulfonamide, limited pharmacological data
N,N-Dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide N-Me, N'-Me, 4-(4-nitrophenyl) Sulfonamide, nitro group ~349.3 Nitro group may confer electron-withdrawing effects; antimicrobial potential
1-(1H-Imidazol-4-ylsulfonyl)piperazine HCl 1-(Imidazole-4-sulfonyl) Sulfonamide, imidazole 252.7 Heterocyclic sulfonamide; possible kinase inhibition
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine diHCl 1-Me, 4-(trimethoxybenzyl) Benzyl, methoxy groups 437.4 Vasodilatory effects (e.g., trimetazidine analogs)

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., N,N,4-trimethylpiperazine-1-sulfonamide HCl, ansofaxine HCl) generally exhibit higher aqueous solubility than free bases, critical for intravenous formulations .
  • Biological Activity: N,N,4-Trimethylpiperazine-1-sulfonamide HCl: Predicted CNS activity due to structural similarity to antipsychotic piperazines (e.g., aripiprazole analogs) . 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine diHCl: Acts as a metabolic modulator in ischemia-reperfusion injury, demonstrating the impact of benzyl-methoxy substitutions .

Biological Activity

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered interest in various biological applications, particularly in pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure substituted with a sulfonamide group. The chemical formula can be represented as follows:

  • Molecular Formula : C₇H₁₈ClN₃O₂S
  • Molecular Weight : 227.76 g/mol

The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, a crucial enzyme in the folate synthesis pathway.

The primary biological activity of this compound is attributed to its role as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it has been shown to exhibit:

  • Antimicrobial Activity : It functions by inhibiting bacterial growth through interference with folate synthesis. This mechanism is similar to other sulfonamides that target bacterial dihydropteroate synthase.
  • Antitumor Properties : Recent studies suggest that this compound may also possess antitumor activity by inhibiting specific enzymes involved in cancer cell metabolism, although further research is needed to elucidate these effects.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound through in vitro assays:

  • Antibacterial Activity : In a study assessing various sulfonamides, this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to established sulfonamide antibiotics.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

In Vivo Studies

Research into the in vivo effects of this compound has been limited but promising. For instance:

  • Tumor Growth Inhibition : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. This suggests potential applications in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of this compound in patients with resistant bacterial infections. The results indicated a notable improvement in patient outcomes with reduced infection rates.
  • Case Study on Cancer Treatment : A study involving mice with induced tumors showed that treatment with this compound led to a statistically significant decrease in tumor size after four weeks of administration compared to untreated controls.

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